4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide
CAS No.:
Cat. No.: VC17688210
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClN2O |
|---|---|
| Molecular Weight | 240.73 g/mol |
| IUPAC Name | 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide |
| Standard InChI | InChI=1S/C12H17ClN2O/c1-4-12(2,3)15-11(16)9-6-5-8(14)7-10(9)13/h5-7H,4,14H2,1-3H3,(H,15,16) |
| Standard InChI Key | OKZWALVNLSMRLX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide consists of a benzamide core substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and a 2-methylbutan-2-yl group attached to the nitrogen atom. This configuration confers distinct steric and electronic properties. The 2-methylbutan-2-yl group, a branched alkyl chain, enhances lipophilicity, potentially improving membrane permeability in biological systems .
Key Physicochemical Parameters
While explicit data for this compound are scarce, analogous benzamides provide insights:
| Property | Value (Analogous Compounds) | Source Compound |
|---|---|---|
| Molecular Weight | ~277–300 g/mol | |
| Melting Point | 146–148°C | |
| Solubility | Low in water, moderate in ethanol | |
| pKa | ~0.42 (acidic), ~9.71 (basic) |
The chlorine substituent at the 2-position likely increases stability against metabolic degradation, while the amino group at the 4-position may facilitate hydrogen bonding with biological targets .
Synthetic Methodologies
The synthesis of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide can be inferred from protocols used for structurally related benzamides. A common approach involves multi-step reactions starting from substituted benzoic acids or their derivatives.
Example Synthetic Route
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Chlorination and Amination:
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Purification:
Industrial-scale synthesis would require optimization of reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity. For instance, refluxing in ethanol with piperidine as a catalyst has been effective for similar benzamide syntheses .
Biological and Industrial Applications
Agrochemical Uses
In agrochemistry, chloro-substituted benzamides are investigated as herbicides and fungicides. The chlorine atom enhances binding to plant-specific enzymes, while the alkyl group improves environmental persistence .
Comparative Analysis with Structural Analogs
The compound’s activity and solubility are influenced by its substituents. Below is a comparison with related benzamides:
| Compound | Structural Features | Key Differences |
|---|---|---|
| 4-Amino-N-(tert-butyl)benzamide | tert-butyl group | Higher lipophilicity, lower solubility |
| 4-Chloro-N-(isopropyl)benzamide | Isopropyl group | Altered metabolic stability |
| Metoclopramide | Diethylaminoethyl side chain | Enhanced dopamine receptor affinity |
The 2-methylbutan-2-yl group in the target compound balances lipophilicity and steric bulk, potentially offering a unique pharmacokinetic profile .
Research Gaps and Future Directions
Despite its potential, limited empirical data exist for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide. Critical research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume